molecular formula C9H10O3 B2690871 (R)-4-Methylmandelic acid CAS No. 31284-89-6

(R)-4-Methylmandelic acid

Cat. No.: B2690871
CAS No.: 31284-89-6
M. Wt: 166.176
InChI Key: SFGURAWGCAPHON-MRVPVSSYSA-N
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Description

®-4-Methylmandelic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a hydroxyl group (-OH) attached to the alpha carbon next to the carboxyl group (-COOH) and a methyl group (-CH3) attached to the benzene ring

Scientific Research Applications

®-4-Methylmandelic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: ®-4-Methylmandelic acid is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-4-Methylmandelic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from benzaldehyde derivatives. The reaction typically involves the use of chiral catalysts to ensure the formation of the desired enantiomer. Another method includes the reduction of 4-methylbenzoylformic acid using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

In industrial settings, ®-4-Methylmandelic acid is often produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and enantiomeric purity. The production process may also include steps such as crystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-4-Methylmandelic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methylbenzoylformic acid or 4-Methylbenzoic acid.

    Reduction: 4-Methylmandelic alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of ®-4-Methylmandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Mandelic acid: A similar alpha-hydroxy acid with a phenyl group instead of a methyl group.

    4-Methylbenzoic acid: A compound with a similar structure but lacking the hydroxyl group.

    4-Methylmandelic alcohol: The reduced form of ®-4-Methylmandelic acid.

Uniqueness

®-4-Methylmandelic acid is unique due to its chiral nature and the presence of both hydroxyl and carboxyl functional groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution processes. Its specific reactivity and binding properties also distinguish it from other similar compounds, making it a versatile tool in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-2-hydroxy-2-(4-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGURAWGCAPHON-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31284-89-6
Record name (R)-4-Methylmandelic acid
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